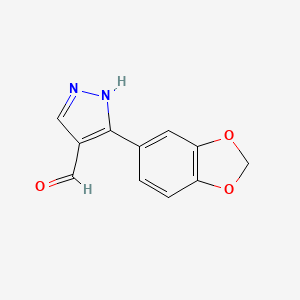

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1046461-90-8

Cat. No.: VC11641533

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1046461-90-8 |

|---|---|

| Molecular Formula | C11H8N2O3 |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H8N2O3/c14-5-8-4-12-13-11(8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13) |

| Standard InChI Key | KNGSJLHOXNAMTI-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O |

Introduction

Chemical Structure and Nomenclature

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Exact Mass | 216.0535 |

| Topological Polar Surface Area | 64.3 Ų |

| LogP | 1.85 (estimated) |

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde typically proceeds through a multi-step sequence involving:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, hydrazine hydrate reacts with 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one to yield 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole .

-

Introduction of the Carbaldehyde Group: Formylation at the 4-position via Vilsmeier-Haack reaction or direct oxidation of a methyl group. In related compounds, chloroacetyl chloride has been used to install reactive intermediates that are subsequently functionalized .

Key Intermediate: 5-(1,3-Benzodioxol-5-yl)-1H-Pyrazole

The non-carbaldehyde analog (CAS 141791-06-2) is synthesized via palladium-catalyzed coupling reactions, as demonstrated by Duefert et al. . This intermediate can undergo formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF), a standard method for introducing aldehyde groups to aromatic systems .

Physicochemical Properties

Stability and Reactivity

The aldehyde group confers susceptibility to nucleophilic attack, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones . The benzodioxole moiety enhances lipophilicity, as evidenced by the estimated LogP of 1.85, suggesting moderate membrane permeability.

Table 2: Spectral Signatures

Applications and Derivatives

Materials Science

The planar benzodioxole-pyrazole system may serve as a ligand in coordination chemistry or as a fluorophore in optoelectronic materials. The aldehyde group allows covalent anchoring to surfaces or polymers, enabling applications in sensor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume